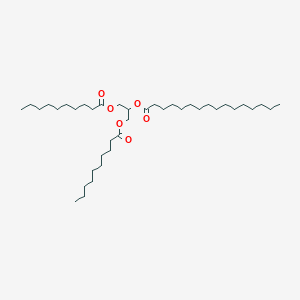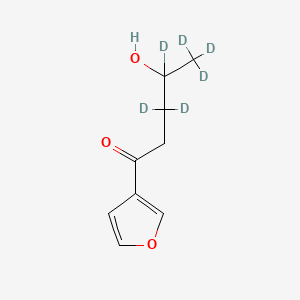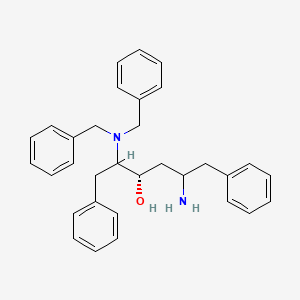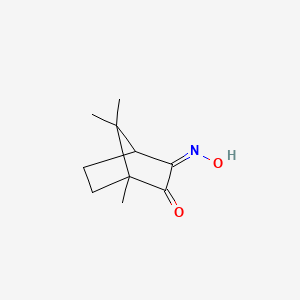![molecular formula C17H15N5O B13407034 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide involves several steps. One common method includes the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol. The reaction mixture is heated to reflux temperature and stirred for 12 hours. After cooling, the mixture is treated with sodium hydroxide solution and hydrochloric acid, followed by filtration and drying under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzanilides.
科学研究应用
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antileukemia properties.
Medicine: Investigated for its role in developing antileukemia agents and other therapeutic compounds.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide involves its interaction with specific molecular targets. It is known to target proto-oncogene tyrosine-protein kinase Src, which plays a crucial role in cell signaling pathways related to cancer progression . By inhibiting this kinase, the compound can potentially disrupt cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
- **4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- **N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide
Uniqueness
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide is unique due to its specific structure, which allows it to interact with proto-oncogene tyrosine-protein kinase Src. This interaction is crucial for its potential antileukemia properties, setting it apart from other similar compounds that may target different molecular pathways.
属性
分子式 |
C17H15N5O |
|---|---|
分子量 |
305.33 g/mol |
IUPAC 名称 |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C17H15N5O/c1-11-4-5-12(16(18)23)9-15(11)22-17-20-8-6-14(21-17)13-3-2-7-19-10-13/h2-10H,1H3,(H2,18,23)(H,20,21,22) |
InChI 键 |
CAYBFOXTNGXKIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)



![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)

![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)

